5-(Azepan-1-ylsulfonyl)-2,4-dichlorobenzohydrazide
Description
5-(AZEPANE-1-SULFONYL)-2,4-DICHLOROBENZOHYDRAZIDE is a chemical compound known for its unique structure and properties. It is used in various scientific research fields, including chemistry, biology, medicine, and industry. The compound’s structure includes an azepane ring, a sulfonyl group, and a dichlorobenzohydrazide moiety, which contribute to its diverse reactivity and applications.
Properties
Molecular Formula |
C13H17Cl2N3O3S |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
5-(azepan-1-ylsulfonyl)-2,4-dichlorobenzohydrazide |
InChI |
InChI=1S/C13H17Cl2N3O3S/c14-10-8-11(15)12(7-9(10)13(19)17-16)22(20,21)18-5-3-1-2-4-6-18/h7-8H,1-6,16H2,(H,17,19) |
InChI Key |
VEWJOQBIGLDSHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NN)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(AZEPANE-1-SULFONYL)-2,4-DICHLOROBENZOHYDRAZIDE typically involves the reaction of azepane-1-sulfonyl chloride with 2,4-dichlorobenzohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques. Safety measures are also implemented to handle the reagents and by-products safely.
Chemical Reactions Analysis
Types of Reactions
5-(AZEPANE-1-SULFONYL)-2,4-DICHLOROBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dichlorobenzohydrazide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzohydrazides.
Scientific Research Applications
5-(AZEPANE-1-SULFONYL)-2,4-DICHLOROBENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(AZEPANE-1-SULFONYL)-2,4-DICHLOROBENZOHYDRAZIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The azepane ring may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(AZEPANE-1-SULFONYL)-2-METHOXY-BENZOIC ACID
- 5-(AZEPANE-1-SULFONYL)-2-METHOXY-PHENYLAMINE
- 5-(AZEPANE-1-SULFONYL)-PYRIDINE-2-THIOL
Uniqueness
Compared to similar compounds, 5-(AZEPANE-1-SULFONYL)-2,4-DICHLOROBENZOHYDRAZIDE is unique due to its dichlorobenzohydrazide moiety, which imparts distinct reactivity and biological activity. This uniqueness makes it a valuable compound for specific research applications where other similar compounds may not be as effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
